molecular formula C24H25ClN2O5S B1673633 Ki16198

Ki16198

Cat. No.: B1673633
M. Wt: 489.0 g/mol
InChI Key: HHVJBROTJWPHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ki16198, also known as “3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonylamino)-3-methyl-5-isoxazolyl)benzylsulfanyl)propanoic acid methyl ester” or “Methyl 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoate”, is a potent and orally active LPA receptor antagonist . The primary targets of this compound are the LPA1 and LPA3 receptors .

Mode of Action

This compound inhibits LPA1 and LPA3-induced inositol phosphate production . It does this by binding to these receptors and preventing their activation by LPA, thereby inhibiting the downstream effects of LPA receptor activation .

Biochemical Pathways

The inhibition of LPA1 and LPA3 receptors by this compound affects several biochemical pathways. These receptors are involved in a variety of cellular processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and the modulation of ion channels . By inhibiting these receptors, this compound can affect these processes and their downstream effects .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has been shown to be effective for pancreatic cancer tumorigenesis and metastasis in vivo . It inhibits migration and invasion responses to LPA in several pancreatic cancer cell lines . In animal models, oral administration of this compound significantly decreased tumor weight and attenuated invasion and metastasis to lung, liver, and brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPA in the environment can affect the efficacy of this compound, as it competes with LPA for binding to the LPA1 and LPA3 receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

Ki16198 is synthesized as the methyl ester derivative of Ki16425. The synthesis involves the reaction of Ki16425 with methanol under acidic conditions to form the methyl ester . The solubility of this compound in dimethyl sulfoxide is greater than 24.5 milligrams per milliliter .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically stored at -20 degrees Celsius to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ki16198 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pancreatic Cancer Research

Ki16198 has been extensively studied for its effects on pancreatic cancer cell lines, particularly the YAPC-PD cell line.

  • Methodology : In vitro studies involved administering this compound at a concentration of 10 μM to YAPC-PD cells.
  • Results : The compound inhibited the LPA-induced expression of proMMP-9 protein and mRNA, demonstrating its ability to suppress invasion and metastasis in pancreatic cancer cells. Additionally, in vivo studies using nude mice inoculated with YAPC-PD cells showed that oral administration of this compound (2 mg/kg) significantly reduced tumor weight and metastatic spread to organs such as the lung and liver by approximately 50% .

Pain Research

In the field of pain research, this compound has been evaluated for its effects on bone cancer pain.

  • Methodology : The compound was administered intrathecally to both naïve rats and those with induced bone cancer.
  • Results : It effectively blocked mechanical allodynia induced by intrathecal LPA in naïve rats and attenuated pain responses in bone cancer models .

Cell Proliferation Studies

This compound has also been investigated for its impact on cell proliferation.

  • Methodology : The compound was administered at a concentration of 1 μM to lpa1Δ-1 and lpa1Δ±1 cells.
  • Results : The administration of this compound inhibited cell proliferation by about 70%, indicating its potential utility in controlling abnormal cell growth associated with various cancers .

Lactate-Induced Limb Lesions

Research has demonstrated that this compound can mitigate lactate-induced limb lesions.

  • Methodology : In this study, this compound was orally administered at a dosage of 60 mg/kg to rats.
  • Results : The treatment significantly inhibited the development of limb lesions, showcasing its therapeutic potential beyond oncology .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other lysophosphatidic acid receptor antagonists but is distinguished by its specific receptor selectivity and potency. Below is a comparative table highlighting these features:

Compound NameStructure TypeTarget ReceptorsUnique Features
Ki16425Thiazole derivativeLPA1, LPA3Precursor compound to this compound
SAR629Non-lipid antagonistLPA1Selective for LPA1 only
JZL184Lipid-based inhibitorLPA2Selective for LPA2
TASP027Small moleculeLPA3Exhibits anti-inflammatory properties

Biological Activity

Ki16198 is a potent and orally active antagonist of lysophosphatidic acid (LPA) receptors, specifically targeting LPA1 and LPA3. It is a methyl ester derivative of Ki16425, and its pharmacological properties have made it a subject of extensive research, particularly in the context of cancer biology and neuropsychiatric disorders.

This compound functions by inhibiting the signaling pathways activated by LPA, a bioactive lipid that plays crucial roles in cell proliferation, survival, and motility. Specifically, this compound inhibits LPA-induced responses via:

  • Inhibition of Inositol Phosphate Production : this compound effectively blocks the inositol phosphate response mediated by LPA1 and LPA3 receptors, demonstrating similar potency to its precursor Ki16425 .
  • Reduction of Matrix Metalloproteinases (MMPs) : In pancreatic cancer models, this compound significantly reduces the production of MMP-2 and MMP-9, which are critical for cancer cell invasion and metastasis .

In Vitro Studies

In laboratory settings, this compound has shown promising results in inhibiting the migration and invasion of various pancreatic cancer cell lines:

  • Cell Lines Tested : YAPC-PD, Panc-1, CFPAC-1, and BxPC-3.
  • Results : this compound inhibited LPA-induced migration and invasion with potency comparable to Ki16425. The inhibition was associated with reduced MMP production in response to LPA stimulation .

In Vivo Studies

The efficacy of this compound has also been evaluated in vivo using xenograft models:

  • Tumor Growth Inhibition : Mice treated with this compound exhibited significantly reduced tumor weights and lower rates of metastasis to organs such as the liver, lung, and brain compared to control groups .
  • Mechanistic Insights : The reduction in metastatic activity was linked to decreased accumulation of MMPs in malignant ascites fluid from treated mice .

Pancreatic Cancer Model

A notable study demonstrated that this compound effectively inhibited both peritoneal dissemination and metastasis of YAPC-PD cells:

  • Experimental Design : Mice were inoculated with YAPC-PD cells, followed by treatment with this compound.
  • Findings : Treated mice showed markedly less metastatic activity in the liver (approximately 10% incidence), lung (roughly 1% incidence), and brain compared to untreated controls. This suggests a strong potential for this compound as a therapeutic agent against pancreatic cancer .

Neuropsychiatric Implications

Emerging research indicates that LPA signaling may play a role in neuropsychiatric disorders:

  • LPA's Role : LPA is implicated in processes such as neurite retraction and tau phosphorylation, which are relevant to neurodegenerative diseases.
  • This compound's Potential : By inhibiting LPA signaling pathways, this compound may offer therapeutic avenues for conditions characterized by aberrant LPA activity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Receptor Antagonism Inhibits LPA1 and LPA3-mediated signaling pathways
MMP Inhibition Reduces MMP-2 and MMP-9 production in pancreatic cancer cells
Tumor Growth Inhibition Significantly reduces tumor weight and metastasis in xenograft models
Neuropsychiatric Effects Potential modulation of tau phosphorylation and neurite retraction

Properties

IUPAC Name

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVJBROTJWPHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ki16198 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, this compound has been shown to:

  • Reduce airway epithelial cell loss: In a murine tracheal transplant model, this compound attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []
  • Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that this compound significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []
  • Modulate pain signaling: this compound was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]

Q2: What is the impact of this compound on pancreatic cancer progression?

A2: Oral administration of this compound showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that this compound significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of this compound as a therapeutic agent for targeting pancreatic cancer progression.

Q3: Does this compound influence pain perception?

A3: Research suggests that this compound might play a role in pain modulation. In studies using rat models, this compound effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of this compound to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.